molecular formula C19H15F3N4O B2413505 1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 2034479-72-4

1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2413505
CAS No.: 2034479-72-4
M. Wt: 372.351
InChI Key: RNWORRGXCDAHSV-UHFFFAOYSA-N
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Description

1-([2,3’-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic organic compound that features a bipyridine moiety and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves the following steps:

    Formation of the bipyridine intermediate: This can be achieved through a coupling reaction between two pyridine derivatives.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Urea formation: The final step involves the reaction of the bipyridine intermediate with an isocyanate derivative to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-([2,3’-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield bipyridine N-oxides, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways.

    Catalysis: As a ligand, it can form complexes with transition metals, facilitating catalytic reactions by stabilizing reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline derivatives: Similar in structure and used in coordination chemistry.

    2,2’-Bipyridine derivatives: Widely used as ligands in various chemical reactions.

    Trifluoromethyl-substituted phenylureas: Known for their unique electronic properties and applications in materials science.

Uniqueness

1-([2,3’-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea stands out due to the combination of the bipyridine moiety and the trifluoromethyl-substituted phenyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific coordination environments or electronic characteristics.

Properties

IUPAC Name

1-[(6-pyridin-3-ylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O/c20-19(21,22)15-4-6-16(7-5-15)26-18(27)25-11-13-3-8-17(24-10-13)14-2-1-9-23-12-14/h1-10,12H,11H2,(H2,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWORRGXCDAHSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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